(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the second position and a morpholine ring attached via a propyl chain
Scientific Research Applications
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
For example, benzyl alcohol, a compound with a similar structure, is metabolized via the catechol ortho-pathway .
Pharmacokinetics
Similar compounds, such as 2-methylbenzyl alcohol, have been shown to be metabolized by animal hepatic microsomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-methylbenzyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzylamine: Lacks the morpholine ring, making it less versatile in biological applications.
3-Morpholinopropylamine: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Benzylmorpholine: Similar structure but without the propyl chain, leading to different spatial orientation and reactivity.
Uniqueness
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the benzyl group, morpholine ring, and propyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLIHBRXOFVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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